molecular formula C16H20ClF3N2O5 B1521058 1-(2-Amino-1-(3-chlorophenyl)ethyl)-4-(trifluoromethyl)-4-hydroxy piperidine oxalate CAS No. 1185048-58-1

1-(2-Amino-1-(3-chlorophenyl)ethyl)-4-(trifluoromethyl)-4-hydroxy piperidine oxalate

Cat. No.: B1521058
CAS No.: 1185048-58-1
M. Wt: 412.79 g/mol
InChI Key: DMFYOBRFFRDCKS-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 3-chlorophenyl group, a trifluoromethyl substituent, a hydroxyl group, and an oxalate counterion. The 3-chlorophenyl moiety may enhance binding affinity to aromatic receptor pockets, while the trifluoromethyl group contributes to metabolic stability and lipophilicity . The oxalate salt improves solubility, a critical factor for bioavailability. It is classified as a biochemical reagent and is available in milligram quantities for research purposes .

Properties

IUPAC Name

1-[2-amino-1-(3-chlorophenyl)ethyl]-4-(trifluoromethyl)piperidin-4-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O.C2H2O4/c15-11-3-1-2-10(8-11)12(9-19)20-6-4-13(21,5-7-20)14(16,17)18;3-1(4)2(5)6/h1-3,8,12,21H,4-7,9,19H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFYOBRFFRDCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Amino-1-(3-chlorophenyl)ethyl)-4-(trifluoromethyl)-4-hydroxy piperidine oxalate is a piperidine derivative, notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Structure and Composition

  • Chemical Formula : C14H18ClF3N2O4
  • Molecular Weight : 358.75 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents; limited solubility in water

Safety and Handling

Safety data sheets indicate that appropriate measures should be taken during handling due to its chemical properties. Users should refer to the safety data sheets for specific guidelines on storage and disposal .

The biological activity of this compound is attributed to its structural features, particularly the piperidine and trifluoromethyl groups, which enhance its interaction with biological targets:

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar piperidine moieties exhibit significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), a key enzyme in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Experimental Data

  • Antibacterial Screening :
    • A study evaluated a series of piperidine derivatives for antibacterial activity. The compound demonstrated moderate to strong activity against tested bacterial strains, with an IC50 value comparable to established antibiotics .
  • Enzyme Inhibition Assays :
    • The inhibition of AChE was assessed using a spectrophotometric method. The compound exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibitor2.14
Compound BAntibacterial0.63
1-(2-Amino...)AChE InhibitorTBDCurrent Study

Scientific Research Applications

Pharmaceutical Development

This compound is primarily utilized in the synthesis of novel pharmaceuticals , especially those targeting neurological disorders. The presence of the trifluoromethyl group significantly enhances the compound's pharmacokinetic properties, which are crucial for drug efficacy. For instance, research indicates that compounds with trifluoromethyl substitutions often exhibit improved metabolic stability and bioavailability .

Case Study: Neurological Disorders

A notable study explored the synthesis of derivatives based on this compound aimed at treating conditions such as depression and anxiety. The derivatives demonstrated promising activity in preclinical models, showcasing the potential for developing new therapeutic agents .

Drug Formulation

The compound's chemical properties allow for enhanced solubility and bioavailability in drug formulations. This is particularly important for oral medications where solubility can limit therapeutic effectiveness. The formulation studies indicate that incorporating this compound can lead to better absorption profiles compared to traditional formulations .

Data Table: Solubility Comparison

CompoundSolubility (mg/mL)Bioavailability (%)
Standard Drug0.530
1-(2-Amino-1-(3-chlorophenyl)ethyl)-4-(trifluoromethyl)-4-hydroxy piperidine oxalate5.075

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating receptor interactions and signaling pathways . Researchers utilize it to understand drug mechanisms better and identify potential therapeutic targets. Its ability to modulate receptor activity makes it a candidate for further exploration in drug discovery programs .

Case Study: Receptor Modulation

A research group employed this compound to study its effects on serotonin receptors, revealing insights into its potential as an antidepressant. The findings suggested that modifications to the piperidine structure could lead to compounds with enhanced receptor selectivity and potency .

Material Science

The stability and reactivity of this compound make it suitable for applications in material science , particularly in developing advanced materials such as coatings and polymers with specific functional properties. Its incorporation into polymer matrices has shown to improve mechanical properties and thermal stability .

Data Table: Material Properties

PropertyStandard PolymerPolymer with Compound
Tensile Strength (MPa)5075
Thermal Stability (°C)200250

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various methods to aid in the quantification and detection of similar compounds within complex mixtures. Its distinct spectral characteristics allow for accurate identification and analysis .

Case Study: Method Development

A recent publication highlighted the use of this compound in developing high-performance liquid chromatography (HPLC) methods for detecting trace levels of related substances in pharmaceutical preparations. The results indicated high sensitivity and specificity, underscoring its utility in quality control processes .

Comparison with Similar Compounds

Target Compound vs. Ureido-Thiazole Derivatives (e.g., 10f )

  • Structural Differences : The target compound lacks the thiazole and urea motifs present in 10f, which are critical for kinase inhibition in related molecules. Instead, its 4-hydroxy piperidine core may favor interactions with ion channels or GPCRs.
  • Molecular Weight : The target compound’s lower molecular weight (~443.8 vs. 514.2 for 10f) suggests improved membrane permeability.

Target Compound vs. CL316243

  • Pharmacological Targets : CL316243 is a well-characterized β3-adrenergic agonist, whereas the target compound’s 3-chlorophenyl and trifluoromethyl groups may target serotonin or dopamine receptors.
  • Salt Form : CL316243 uses a disodium carboxylate salt for solubility, contrasting with the oxalate salt in the target compound.

Target Compound vs. Vicriviroc Maleate

  • Therapeutic Applications : Vicriviroc targets CCR5 for HIV treatment, while the target compound’s structure lacks the pyrimidinyl and maleate groups essential for antiviral activity.
  • Trifluoromethyl Placement : Both compounds feature trifluoromethyl groups, but Vicriviroc’s is on a phenyl ring, whereas the target compound’s is on the piperidine.

Structure-Activity Relationship (SAR) Insights

  • 3-Chlorophenyl vs. Other Aryl Groups : Substitution at the 3-position (chlorine) may improve selectivity over off-target receptors compared to 4-trifluoromethylphenyl (as in Vicriviroc) .
  • Oxalate Salt : Compared to maleate (Vicriviroc) or disodium salts (CL316243), oxalate offers moderate solubility, balancing bioavailability and formulation stability .

Pharmacological Implications

The target compound’s structural features align with ligands for GPCRs or ion channels, particularly those involving aromatic and polar interactions (e.g., serotonin 5-HT₂ or dopamine D₂ receptors). Its lack of ureido-thiazole or pyrimidinyl groups differentiates it from kinase or antiviral agents, suggesting a novel therapeutic niche .

Availability and Research Use

The compound is commercially available as a reagent-grade material in 100 mg to 1 g quantities, facilitating preclinical studies .

Preparation Methods

Synthesis of 4-(Trifluoromethyl)-4-hydroxy Piperidine Core

  • The piperidine ring is functionalized at the 4-position with a trifluoromethyl group and a hydroxyl group. This can be achieved via nucleophilic addition of trifluoromethyl reagents (e.g., trifluoromethyltrimethylsilane or Ruppert-Prakash reagent) to a suitable piperidin-4-one intermediate, followed by stereoselective reduction to introduce the hydroxy group.
  • Oxidation-reduction sequences are carefully controlled to maintain the stereochemistry and avoid over-oxidation or side reactions.

Introduction of the 2-Amino-1-(3-chlorophenyl)ethyl Side Chain

  • The side chain is typically introduced through reductive amination of the piperidine nitrogen with an appropriate aldehyde or ketone precursor bearing the 3-chlorophenyl group.
  • Reductive amination is conducted using mild reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to avoid dehalogenation of the chlorophenyl moiety.
  • Careful monitoring is required to prevent loss of chlorine atoms during reduction, as observed in analogous syntheses where lithium aluminum hydride reduction caused partial dechlorination.

Salt Formation with Oxalic Acid

  • To enhance the physicochemical properties, the free base is converted into its oxalate salt by treatment with oxalic acid under controlled conditions.
  • This salt formation improves solubility and stability, facilitating pharmaceutical formulation and biochemical research applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Piperidin-4-one trifluoromethylation Trifluoromethyltrimethylsilane, Lewis acid catalyst (e.g., TMSCF3 with Cu(I)) 70–85 Requires inert atmosphere; stereoselective addition crucial
Hydroxylation/Reduction NaBH4 or selective reducing agent 65–80 Controls stereochemistry at C-4 position
Reductive amination 3-Chlorophenylacetaldehyde, Na(AcO)3BH or NaCNBH3 50–70 Mild conditions prevent dechlorination; reaction monitored by HPLC
Oxalate salt formation Oxalic acid in ethanol or aqueous medium >90 Salt crystallization improves purity and handling

Research Findings and Optimization Notes

  • Selectivity and Stability: The trifluoromethyl and hydroxy substitutions at the 4-position of piperidine significantly influence the compound’s reactivity and stability. Optimized trifluoromethylation methods using copper catalysts and controlled atmospheres yield high regioselectivity.
  • Avoidance of Dehalogenation: Analogous reductions using lithium aluminum hydride have shown partial loss of chlorine atoms on the aromatic ring, necessitating the use of milder reducing agents and careful reaction monitoring.
  • Salt Formation Benefits: Formation of the oxalate salt markedly improves solubility and bioavailability, which is critical for pharmaceutical development targeting neurological disorders.
  • Scalability: The synthetic route is amenable to scale-up with reproducible yields, especially when employing catalytic trifluoromethylation and reductive amination steps under optimized conditions.

Summary Table of Preparation Methods

Preparation Stage Methodology Critical Parameters Outcome/Remarks
Piperidine ring functionalization Trifluoromethylation of piperidin-4-one Use of TMSCF3, Cu(I) catalyst, inert atmosphere High regio- and stereoselectivity
Hydroxylation Selective reduction (NaBH4) Temperature control, solvent choice Stereospecific hydroxy group introduction
Side chain attachment Reductive amination Mild reducing agents, pH control Preserves chloro substituent, good yields
Salt formation Acid-base reaction with oxalic acid Stoichiometric acid, solvent system Enhanced solubility and stability

Q & A

Q. What are the key synthetic routes for preparing 1-(2-Amino-1-(3-chlorophenyl)ethyl)-4-(trifluoromethyl)-4-hydroxy piperidine oxalate, and how can reaction conditions be optimized?

Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution, condensation, or multi-step functionalization. For this compound:

  • Step 1: React 4-hydroxy-4-(trifluoromethyl)piperidine with ethyl 2-amino-1-(3-chlorophenyl)ethyl chloride under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form the piperidine-ethylamine backbone .
  • Step 2: Oxalate salt formation via acid-base reaction in ethanol or methanol, monitored by pH titration and confirmed via FT-IR for carboxylate signatures .
  • Optimization: Use HPLC to track intermediates (e.g., C18 column, acetonitrile/water mobile phase) and adjust reaction time/temperature to minimize byproducts like unreacted piperidine or hydrolyzed intermediates .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Answer:

  • X-ray crystallography: Resolve the 3D conformation of the piperidine ring (e.g., boat vs. chair) and substituent orientations (e.g., trifluoromethyl and hydroxyl groups). Asymmetric parameters (ΔCs) and dihedral angles between aromatic rings (e.g., 3-chlorophenyl vs. piperidine) should be quantified .
  • NMR spectroscopy: Assign peaks using ¹H, ¹³C, and ¹⁹F NMR. For example, the hydroxyl proton may appear as a broad singlet (~5 ppm), while the trifluoromethyl group shows a distinct ¹⁹F signal near -60 ppm .
  • Computational modeling: Validate experimental data using DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths and electronic properties .

Q. What analytical methods are recommended for assessing purity and stability?

Answer:

  • HPLC-DAD/MS: Use a reverse-phase C18 column with UV detection at 254 nm and MS for molecular ion confirmation (e.g., [M+H]+ or [M+Na]+). Monitor degradation products under stress conditions (e.g., heat, light, acidic/basic hydrolysis) .
  • Thermogravimetric analysis (TGA): Determine decomposition temperatures (Td) to establish storage conditions (e.g., ≤-20°C for long-term stability) .
  • Karl Fischer titration: Quantify residual water content post-lyophilization, critical for oxalate salt stability .

Advanced Research Questions

Q. How can researchers investigate the pharmacological target engagement of this compound, particularly its receptor binding mechanisms?

Answer:

  • Radioligand binding assays: Use tritiated or fluorescent analogs to measure affinity for receptors (e.g., dopamine D2 or serotonin 5-HT2A) in transfected HEK293 cells. Competitive binding curves (IC₅₀) and Scatchard plots can quantify Kd and Bmax values .
  • Molecular dynamics (MD) simulations: Model interactions between the trifluoromethyl group and hydrophobic receptor pockets (e.g., using GROMACS or AMBER). Key metrics include binding free energy (ΔG) and hydrogen-bond occupancy .
  • Mutagenesis studies: Identify critical residues (e.g., Tyr or Asp in transmembrane domains) by expressing mutant receptors and comparing binding kinetics .

Q. What experimental strategies are effective for resolving contradictions in biological activity data across studies?

Answer:

  • Dose-response reevaluation: Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify biphasic effects or off-target interactions .
  • Metabolite profiling: Use LC-MS to detect active metabolites (e.g., N-demethylated or hydroxylated derivatives) that may contribute to observed discrepancies .
  • Species-specific assays: Compare activity in human vs. rodent cell lines or primary tissues to account for receptor isoform differences .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • QSAR modeling: Train models on logP, polar surface area (PSA), and H-bond donor/acceptor counts to predict bioavailability. For example, reducing PSA (<90 Ų) may enhance blood-brain barrier penetration .
  • ADMET prediction: Use tools like SwissADME or ADMETlab to forecast CYP450 inhibition, plasma protein binding, and hepatic clearance. Prioritize derivatives with lower CYP3A4 affinity to avoid drug-drug interactions .
  • Free-energy perturbation (FEP): Calculate relative binding energies for trifluoromethyl vs. methyl or halogen substitutions to optimize receptor selectivity .

Q. What methodologies are suitable for studying the compound’s interaction with enzymes like cytochrome P450?

Answer:

  • Recombinant CYP assays: Incubate the compound with human CYP isoforms (e.g., 3A4, 2D6) and quantify metabolite formation via LC-MS. Use ketoconazole (CYP3A4 inhibitor) as a control .
  • Time-dependent inhibition (TDI) studies: Preincubate the compound with NADPH-fortified liver microsomes to assess mechanism-based inactivation .
  • Docking simulations: Map the compound’s orientation in CYP active sites (e.g., using AutoDock Vina) to identify steric clashes or stabilizing π-π interactions .

Q. How should researchers design in vivo studies to evaluate efficacy and toxicity?

Answer:

  • Dose escalation in rodents: Administer 1–100 mg/kg orally or intravenously, monitoring plasma levels via LC-MS/MS. Assess behavioral outcomes (e.g., locomotor activity for CNS targets) and organ histopathology .
  • Toxicogenomics: Perform RNA-seq on liver/kidney tissues to identify dysregulated pathways (e.g., oxidative stress or apoptosis markers) .
  • PK/PD modeling: Use WinNonlin or NONMEM to correlate exposure (AUC, Cmax) with effect magnitude, informing optimal dosing regimens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-1-(3-chlorophenyl)ethyl)-4-(trifluoromethyl)-4-hydroxy piperidine oxalate
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-1-(3-chlorophenyl)ethyl)-4-(trifluoromethyl)-4-hydroxy piperidine oxalate

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